molecular formula C19H28N2OS2 B3890156 2-(octylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

2-(octylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

Cat. No. B3890156
M. Wt: 364.6 g/mol
InChI Key: LNWNSZQYKALKJS-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. One of the common methods is the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . Another method involves the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, they can be synthesized by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives .


Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Future Directions

Research into quinoline and its derivatives is ongoing, with a focus on developing more convenient and efficient synthetic methods for these compounds, given their importance in drug discovery and other applications .

properties

IUPAC Name

2-octylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS2/c1-2-3-4-5-6-9-12-24(22)19-17(20)15-13-14-10-7-8-11-16(14)21-18(15)23-19/h13H,2-12,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWNSZQYKALKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)C1=C(C2=C(S1)N=C3CCCCC3=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(octylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

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